molecular formula C20H16ClNO3 B2759614 N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide CAS No. 378753-48-1

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2759614
CAS No.: 378753-48-1
M. Wt: 353.8
InChI Key: GOIVLWGWCJTPFV-UHFFFAOYSA-N
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Description

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and two oxo groups, as well as an acetamide group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 2-chloronaphthalene, undergoes oxidation to form 3-chloro-1,4-naphthoquinone.

    Amidation Reaction: The 3-chloro-1,4-naphthoquinone is then reacted with N-(2-phenylethyl)acetamide under suitable conditions, such as the presence of a base like triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Researchers may investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific context of its use, such as its role in inhibiting a particular enzyme or modulating a receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenylethyl group.

    N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenylethyl group.

Uniqueness

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide is unique due to the presence of the phenylethyl group, which may confer specific properties such as increased lipophilicity or enhanced binding affinity to certain molecular targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-13(23)22(12-11-14-7-3-2-4-8-14)18-17(21)19(24)15-9-5-6-10-16(15)20(18)25/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIVLWGWCJTPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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